5-Amino-3-(trifluoromethyl)pyridine-2-methanol
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Overview
Description
(5-Amino-3-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H7F3N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 3-position, and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3-(trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 5-trifluoromethylpyridine with methanol under suitable reaction conditions. The process may include steps such as:
Nitration: Introducing a nitro group to the pyridine ring.
Reduction: Reducing the nitro group to an amino group.
Hydroxymethylation: Introducing a hydroxymethyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5-Amino-3-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Amino-3-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(trifluoromethyl)pyridin-2-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
2-Amino-5-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
(5-Amino-3-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
[5-amino-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)5-1-4(11)2-12-6(5)3-13/h1-2,13H,3,11H2 |
InChI Key |
RBLBDIXHSBCAJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CO)N |
Origin of Product |
United States |
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